molecular formula C4H6N4O B115732 4,6-Diamino-2-pyrimidinol CAS No. 31458-45-4

4,6-Diamino-2-pyrimidinol

Cat. No. B115732
CAS RN: 31458-45-4
M. Wt: 126.12 g/mol
InChI Key: OKSVBJJXPDBPKN-UHFFFAOYSA-N
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Description

4,6-Diamino-2-pyrimidinol is a compound with the molecular formula C4H6N4O . It is also known by other names such as 4,6-Diamino-2-hydroxypyrimidine and 4,6-diamino-1H-pyrimidin-2-one . The molecular weight of this compound is 126.12 g/mol .


Synthesis Analysis

A new silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol was successfully prepared by hydrothermal combination of silver and 4,6-diamino-2-pyrimidinethiol . The prepared coordination polymer was characterized by FT-IR, XRD, TGA, SEM, EDX, X-ray mapping, and Nitrogen adsorption–desorption analysis .


Molecular Structure Analysis

The molecular structure of 4,6-Diamino-2-pyrimidinol includes 9 heavy atoms . The topological polar surface area is 93.5 Ų . The compound has a complexity of 205 as computed by Cactvs 3.4.8.18 .


Chemical Reactions Analysis

The prepared Ag–CP exhibit excellent catalytic activity in multicomponent Hantzsch synthesis of polyhydroquinolines under mild reaction conditions in relatively short reaction times . The heterogeneity of the catalyst was confirmed by the hot filtration test .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Diamino-2-pyrimidinol include a molecular weight of 126.12 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass is 126.05416083 g/mol .

Scientific Research Applications

Food Contact Materials Safety

4,6-Diamino-2-hydroxypyrimidine has been evaluated for its safety as an additive in food contact materials. It is used as a heat stabilizer in poly(vinyl chloride) (PVC) materials, ensuring that products remain stable and safe during the manufacturing process and usage .

Anti-Tubercular Drug Development

This compound serves as a core structure for derivatives with anti-tubercular activities. It’s particularly significant in the synthesis of inhibitors targeting the dihydrofolate reductase in Mycobacterium tuberculosis, which is a promising approach in developing new anti-TB drugs .

Antibacterial Applications

Derivatives of 4,6-Diamino-2-hydroxypyrimidine have shown potential as antibacterial agents. For instance, a novel derivative demonstrated in vitro and in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its use in developing new antibiotics .

Inhibitor of Nitric Oxide Production

In biochemistry, this compound is known to inhibit the production of nitric oxide (NO) in various cell types. This property is leveraged in studies exploring the regulation of NO, which is a critical mediator in many physiological and pathological processes .

Material Science

In the field of material science, 4,6-Diamino-2-hydroxypyrimidine is used as a precursor in the synthesis of more complex compounds. Its derivatives are explored for their potential applications in creating new materials with specific properties .

Environmental Studies

The compound’s derivatives are also being studied for their role in environmental pollution mitigation. For example, they are being explored for the decolorization and biodegradation of azo dyes, which are common pollutants in the textile industry .

Analytical Chemistry

4,6-Diamino-2-hydroxypyrimidine is utilized in analytical chemistry for its properties as a reagent. It’s involved in various chemical analyses and plays a role in the development of analytical methods .

Industrial Uses

Industrially, it acts as a specific inhibitor of GTP cyclohydrolase I, which is the rate-limiting enzyme in the synthesis of pterins. Controlling this pathway is crucial in several industrial bioprocesses .

Mechanism of Action

Safety and Hazards

When handling 4,6-Diamino-2-pyrimidinol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The ultrasmall DGNPs-embedded scaffolds show excellent performance in treating burn wound infections on rats and are promising for clinical applications . This strategy is insightful for exploring properties of the nanomaterials and their applications .

properties

IUPAC Name

4,6-diamino-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSVBJJXPDBPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289371
Record name 4,6-Diamino-2-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Diamino-2-pyrimidinol

CAS RN

31458-45-4
Record name 4,6-Diamino-2-pyrimidinol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60531
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Diamino-2-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Diaminopyrimidin-2(1H)-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5GB4JX52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Q & A

Q1: What is the significance of 4,6-Diamino-2-hydroxypyrimidine in chemical synthesis?

A1: 4,6-Diamino-2-hydroxypyrimidine serves as a crucial starting material in the synthesis of various purine derivatives, notably 3-methylisoguanine. [] This compound is significant because it represents the first successful synthesis of 3-methylisoguanine. The synthesis involves a series of reactions including methylation, nitrosation, reduction, and cyclization using 4,6-Diamino-2-hydroxypyrimidine as the initial building block. []

Q2: Can you elaborate on the role of 4,6-Diamino-2-hydroxypyrimidine in coordination chemistry?

A2: While the provided research papers primarily focus on the synthetic application of 4,6-Diamino-2-hydroxypyrimidine, a separate study highlights its potential in coordination chemistry. The compound exhibits the ability to form mixed ligand complexes with bivalent metal ions. [] This property suggests its potential use as a ligand in various chemical reactions and catalytic processes involving metal ions. Further research in this area could unravel its full potential in coordination chemistry.

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